4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbonitrile
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Overview
Description
4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbonitrile is a heterocyclic compound that features both a tetrazole and an oxadiazole ring. These types of compounds are of significant interest due to their potential applications in various fields, including materials science, pharmaceuticals, and agrochemicals. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
The synthesis of 4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of a nitrile with sodium azide under acidic conditions to form the tetrazole ring, followed by the formation of the oxadiazole ring through cyclization with an appropriate reagent . Industrial production methods may involve similar steps but are optimized for scale, yield, and safety.
Chemical Reactions Analysis
4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: Used in the development of new materials with specific properties, such as high-energy materials and polymers
Mechanism of Action
The mechanism of action of 4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbonitrile involves its ability to form stable complexes with metal ions and its participation in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other tetrazole and oxadiazole derivatives, such as:
- 4- {2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methylamino]benzoic acid : Known for its biological activities .
- 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole : Another nitrogen-rich compound used in energetic materials .
2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine: A nitrogen-rich compound with high energy density.
The uniqueness of 4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbonitrile lies in its dual ring structure, which imparts unique chemical and physical properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HN7O/c5-1-2-3(9-12-8-2)4-6-10-11-7-4/h(H,6,7,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUCURCBOWHAKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NON=C1C2=NNN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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